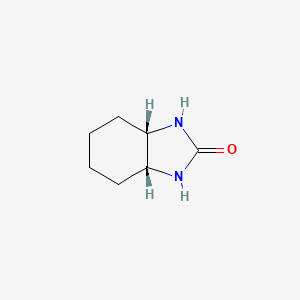

cis-Octahydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-Octahydro-2H-benzimidazol-2-one is a heterocyclic compound . It has an empirical formula of C7H12N2O and a molecular weight of 140.18 . It is used in the preparation of hemicyclohexyl-cucurbit .

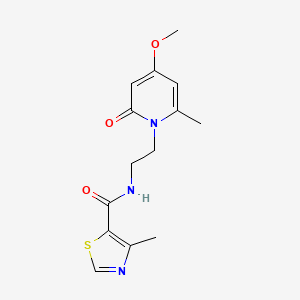

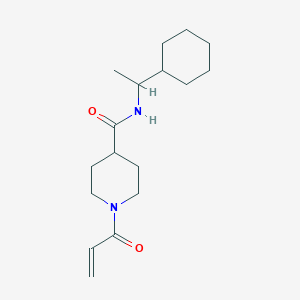

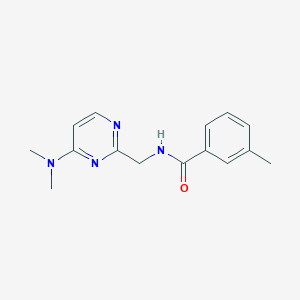

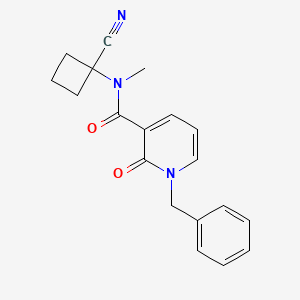

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [H][C@@]12CCCC[C@]1([H])NC(=O)N2 . The InChI key is RWIIUBCMPVZLBA-OLQVQODUSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 218-220 °C/14 mmHg and a melting point of 149-152 °C .Scientific Research Applications

Synthesis Methodologies

- Synthesis of Phenanthro[2,3-d]imidazoles : A methodology for synthesizing phenanthro[2,3-d]imidazoles, involving the conversion of compounds into octahydro-1H-phenanthro[2,3-d]imidazoles, provides insights into the synthesis process of related benzimidazole compounds (Fonseca, Gigante, & Gilchrist, 2001).

Biological Activity and Applications

- Cytotoxicity and Antimicrobial Activity : Research on Pd(II) and Pt(II) complexes of benzimidazole derivatives, designed as potential antitumor compounds, revealed significant cytotoxic activities against various cancer cell lines, as well as antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli (Mansour & Abdel-Ghani, 2015).

- Mass Spectrometry in Drug Development : The use of coordination ion spray mass spectrometry (CIS-MS) for analyzing silver ion complexes of benzimidazoles offers a novel approach in pharmaceutical research, providing detailed structural characterization and insights for drug development (Johnson et al., 2012).

- Anti-Inflammatory Applications : A study on benzimidazole derivatives highlighted their potential as anti-inflammatory agents, showing significant activity through interactions with various biological targets like cannabinoid receptors and bradykinin receptors (Veerasamy, Roy, Karunakaran, & Rajak, 2021).

- Prodrug Development : The discovery of a water-soluble prodrug of a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, based on benzimidazole, emphasizes its role in enhancing drug-like properties for antibacterial applications (O'Dowd et al., 2015).

- Anticancer Properties : Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols synthesized for anticancer applications demonstrated significant cytotoxicity against various human cancer cell lines, indicating the potential of benzimidazole derivatives in cancer therapy (Karpińka, Matysiak, & Niewiadomy, 2011).

Agricultural and Veterinary Applications

- Fungicides and Anthelminthic Drugs : Benzimidazoles, including compounds like cis-Octahydro-2H-benzimidazol-2-one, are widely used in agriculture and veterinary medicine as fungicides and anthelminthic drugs. Their mechanism of action primarily involves inhibition of microtubule assembly (Davidse, 1986).

Safety and Hazards

Cis-Octahydro-2H-benzimidazol-2-one is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

![methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2745505.png)

![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)

acetic acid](/img/structure/B2745512.png)

![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)